2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
Description
2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazole derivatives
Properties
IUPAC Name |
2-[5-amino-3-ethylsulfanyl-4-(4-methoxyphenyl)sulfonylpyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S2/c1-4-31-21-19(32(28,29)16-9-7-15(30-3)8-10-16)20(23)26(25-21)12-18(27)24-17-11-14(22)6-5-13(17)2/h5-11H,4,12,23H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBALMNZLCVFCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)N)CC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by the introduction of various substituents through nucleophilic substitution, sulfonylation, and amination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazole ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating diseases.
Industry: Exploring its use in manufacturing processes or as a specialty chemical.
Mechanism of Action
The mechanism of action of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide include other pyrazole derivatives with different substituents. Examples might include:
- 2-(5-amino-3-(methylthio)-4-((4-methoxyphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
- 2-(5-amino-3-(ethylthio)-4-((4-methylphenyl)sulfonyl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide lies in its specific combination of substituents, which may confer unique biological activities or chemical properties compared to other pyrazole derivatives.
Biological Activity
The compound 2-[5-amino-3-(ethylsulfanyl)-4-(4-methoxybenzenesulfonyl)-1H-pyrazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide is a member of the pyrazole family, which has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring substituted with various functional groups, including an amino group, an ethylsulfanyl group, and a methoxybenzenesulfonyl moiety.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. A notable investigation demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HT29 (Colorectal) | 15.0 | Apoptosis induction |
| MCF-7 (Breast) | 12.5 | Cell cycle arrest |
| HeLa (Cervical) | 20.0 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. In vitro assays revealed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Activity
| Cytokine | Concentration (pg/mL) | Reduction (%) |
|---|---|---|
| TNF-α | 150 | 45 |
| IL-6 | 120 | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The methoxybenzenesulfonyl group is known to inhibit specific enzymes involved in cancer progression.
- Modulation of Signal Transduction Pathways : The compound may interfere with pathways such as NF-kB and MAPK, which are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
Case Study 1: Breast Cancer Treatment
In a preclinical study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The study reported an IC50 value of 12.5 μM, suggesting that the compound is effective at relatively low concentrations.
Case Study 2: Colorectal Cancer
Another study focused on HT29 colorectal cancer cells demonstrated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation. This finding highlights its potential as a therapeutic agent for colorectal cancer.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
- Methodological Answer : Synthesis optimization requires iterative adjustments to reaction parameters. Key steps include:
- Temperature Control : Elevated temperatures (e.g., 80–100°C) may accelerate coupling reactions but risk decomposition. Lower temperatures (40–60°C) are preferable for sulfonamide formation to minimize side products .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while dichloromethane is suitable for acid-sensitive steps .
- Catalyst Use : Triethylamine or DMAP (4-dimethylaminopyridine) can improve coupling efficiency in acetamide bond formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are most reliable for confirming the compound’s structural integrity?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) verify substituent positions (e.g., ethylsulfanyl at C3, methoxybenzenesulfonyl at C4). Aromatic proton signals between δ 6.8–8.2 ppm confirm the 4-methoxybenzenesulfonyl group .
- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 535.12) and fragments (e.g., cleavage at the acetamide bond) .
- IR Spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~1150 cm⁻¹ (S=O) validate the acetamide and sulfonyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability or structural analogs. Strategies include:
- Standardized Assays : Replicate activity studies (e.g., antimicrobial MIC assays) using consistent protocols (CLSI guidelines) and control compounds (e.g., ciprofloxacin for bacteria) .
- Structural Confirmation : Verify compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial proximity of substituents) to rule out isomer contamination .
- Meta-Analysis : Compare data with structurally similar compounds (e.g., triazole-sulfonamide hybrids) to identify substituent-dependent trends. For example, replacing ethylsulfanyl with propylsulfanyl may alter logP and membrane permeability .
Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets (e.g., COX-2 or bacterial dihydrofolate reductase). Parameterize the sulfonyl group’s charge distribution using DFT calculations (B3LYP/6-31G*) .
- MD Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Monitor hydrogen bonds between the acetamide carbonyl and target active-site residues .
- QSAR Modeling : Build regression models correlating substituent electronegativity (e.g., Hammett σ values) with IC50 data to prioritize synthetic derivatives .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomic Profiling : Treat cell lines (e.g., HeLa or MCF-7) with the compound and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins, followed by LC-MS/MS identification .
- Kinetic Studies : Measure enzyme inhibition (e.g., COX-2) via fluorometric assays (e.g., Molecular Probes’ EnzChek®) to determine Kᵢ and mode of inhibition (competitive/non-competitive) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
